molecular formula C15H23N3O4S2 B2517967 N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-39-8

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2517967
CAS RN: 898406-39-8
M. Wt: 373.49
InChI Key: XJMTZINMXCZSEA-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of various cellular processes.

Scientific Research Applications

Synthesis and Biological Evaluation

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide represents a compound of interest within the domain of organic chemistry, particularly in the synthesis of sulfonamide derivatives and their biological evaluation against various disease models. The synthesis and spectral analysis of N-substituted derivatives, including similar compounds, have shown that these molecules exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016). Further, these compounds have been evaluated for their anticancer properties, demonstrating a varied degree of efficacy against cancer cell lines, which underscores their potential utility in cancer research and therapy (Al-Said et al., 2011).

Antiviral Research

The exploration of this compound and related compounds extends into the field of antiviral research. Specifically, the development of novel HIV-1 entry inhibitors that prevent gp120 binding to CD4, through the identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors, showcases the compound's relevance in the development of therapeutic agents against HIV-1 (Zhao et al., 2005).

Chemotherapy Enhancement

Research into this compound and similar molecules has also demonstrated potential in enhancing the exposure of HIV-1 primary isolate neutralization epitopes through the binding of CD4 mimetic compounds, potentially offering a new avenue for the enhancement of chemotherapy (Yoshimura et al., 2010).

Molecular Hybridization and Anticancer Activity

The cytotoxic effects of sulfonamide-derived isatins, following molecular hybridization, on hepatocellular carcinoma cell lines, have been thoroughly investigated. This research highlights the potential of such compounds, including those similar to this compound, in the management of hepatocellular carcinoma, with specific compounds demonstrating significant cytotoxicity alongside a high safety margin in vitro and in vivo studies (Eldeeb et al., 2022).

properties

IUPAC Name

N-ethyl-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-2-16-14(19)15(20)17-9-8-12-6-3-4-10-18(12)24(21,22)13-7-5-11-23-13/h5,7,11-12H,2-4,6,8-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMTZINMXCZSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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